Cas no 63908-03-2 (1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-)

1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- structure
63908-03-2 structure
Product name:1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-
CAS No:63908-03-2
MF:C13H21NO6S
MW:319.373943090439
CID:500145
PubChem ID:46780103

1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-
    • 2-(Hydroxymethyl)-4-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethy l}phenyl hydrogen sulfate
    • RAC ALBUTEROL-4-SULFATE
    • rac Albuterol-4-sulfate DISCONTINUED
    • rac Albuterol-4-sulfateDISCONTINUED
    • a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(sulfooxy)-1,3-benzenedimethano
    • a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(sulfooxy)-1,3-benzenedimethanol
    • FT-0661468
    • 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-(sulfooxy)-
    • (4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl) hydrogen sulfate
    • 2CX9CN85QM
    • 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(SULFOOXY)-
    • Q27254574
    • UNII-2CX9CN85QM
    • [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate
    • [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulate
    • CHEBI:186295
    • Salbutamol 4-O-sulfate
    • Albuterol-4-sulfate, (+/-)-
    • Albuterol-4-O-sulfate
    • (+/-)-albuterol-4-sulfate
    • 2-(Hydroxymethyl)-4-(1-hydroxy-2-((2-methyl-2-propanyl)amino)ethyl)phenyl hydrogen sulfate
    • 63908-03-2
    • 2-(Hydroxymethyl)-4-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethyl}phenyl hydrogen sulfate
    • DB-226689
    • Inchi: InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)
    • InChI Key: FPMLHYFHLRTRMB-UHFFFAOYSA-N
    • SMILES: CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O

Computed Properties

  • Exact Mass: 319.108959g/mol
  • Surface Charge: 0
  • XLogP3: -2.5
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 319.108959g/mol
  • Monoisotopic Mass: 319.108959g/mol
  • Topological Polar Surface Area: 125Ų
  • Heavy Atom Count: 21
  • Complexity: 413
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.357
  • Melting Point: 153-155°C
  • PSA: 124.47000
  • LogP: 2.25370

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